N-(2,3-dichlorophenyl)quinazolin-4-amine N-(2,3-dichlorophenyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15619666
InChI: InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19)
SMILES:
Molecular Formula: C14H9Cl2N3
Molecular Weight: 290.1 g/mol

N-(2,3-dichlorophenyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC15619666

Molecular Formula: C14H9Cl2N3

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)quinazolin-4-amine -

Specification

Molecular Formula C14H9Cl2N3
Molecular Weight 290.1 g/mol
IUPAC Name N-(2,3-dichlorophenyl)quinazolin-4-amine
Standard InChI InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19)
Standard InChI Key NIXXUWRPJWRXRI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

N-(2,3-Dichlorophenyl)quinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which feature a fused benzene and pyrimidine ring system. The compound’s structure includes a 2,3-dichlorophenyl group attached to the 4-amino position of the quinazoline scaffold. Key features include:

  • Molecular Formula: C14H9Cl2N3\text{C}_{14}\text{H}_{9}\text{Cl}_{2}\text{N}_{3} (inferred from analogs ).

  • Molecular Weight: ~278.15 g/mol (calculated based on similar derivatives ).

  • Substituent Effects: The 2,3-dichloro substitution on the phenyl ring introduces steric and electronic modifications that influence solubility, receptor binding, and metabolic stability compared to other positional isomers (e.g., 3,4-dichlorophenyl derivatives) .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine likely follows established methods for 4-aminoquinazoline derivatives. A plausible pathway involves:

  • Chlorination of Quinazoline: Starting with 4-chloroquinazoline, which reacts with 2,3-dichloroaniline in a nucleophilic aromatic substitution (SNAr) reaction .

  • Catalytic Amination: Palladium-catalyzed coupling reactions, as described for analogous compounds, may enhance yield and regioselectivity .

Example reaction:

4-Chloroquinazoline+2,3-DichloroanilineDMF, ΔN-(2,3-Dichlorophenyl)quinazolin-4-amine+HCl\text{4-Chloroquinazoline} + \text{2,3-Dichloroaniline} \xrightarrow{\text{DMF, Δ}} \text{N-(2,3-Dichlorophenyl)quinazolin-4-amine} + \text{HCl}

Physicochemical Data

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyValue (Estimated)Source Compound Reference
Density1.3–1.4 g/cm³
Boiling Point390–410°C
LogP (Lipophilicity)3.8–4.2
Solubility in DMSO>10 mM

The dichlorophenyl group enhances hydrophobicity, potentially improving blood-brain barrier permeability but reducing aqueous solubility .

Structure-Activity Relationships (SAR)

Critical substituent effects derived from related compounds:

  • Chlorine Position: 3,4-Dichloro substitution (as in PubChem CID 49852940 ) enhances receptor binding compared to 2,3-dichloro, but the latter may improve metabolic stability due to reduced steric hindrance .

  • Amino Group Modifications: Bulky substituents (e.g., morpholinopropoxy ) increase solubility but reduce cell permeability, highlighting a trade-off in drug design .

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